molecular formula C15H17NO7 B13450105 Indole-3-carboxylic acid beta-d-glucopyranosyl ester

Indole-3-carboxylic acid beta-d-glucopyranosyl ester

Cat. No.: B13450105
M. Wt: 323.30 g/mol
InChI Key: OQZPHKHJQADXAS-VVSAWPALSA-N
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Description

Indole-3-carboxylic acid beta-D-glucopyranosyl ester (CAS: 106871-55-0) is a natural indole glycoside characterized by an indole ring conjugated to a beta-D-glucopyranosyl ester group at the C-3 position. It has been identified in plants such as Arabidopsis thaliana (hypersensitive response studies) and Mosla chinensis (Jiang Xiangru, a traditional Chinese medicinal herb) .

Properties

Molecular Formula

C15H17NO7

Molecular Weight

323.30 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C15H17NO7/c17-6-10-11(18)12(19)13(20)15(22-10)23-14(21)8-5-16-9-4-2-1-3-7(8)9/h1-5,10-13,15-20H,6H2/t10-,11-,12+,13-,15+/m1/s1

InChI Key

OQZPHKHJQADXAS-VVSAWPALSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Glycosylation of Indole-3-Carboxylic Acid

Method Overview:

This approach involves the direct glycosylation of indole-3-carboxylic acid with activated sugar donors, typically peracetylated or perbenzylated beta-D-glucopyranosyl donors. The key steps include:

  • Preparation of the glycosyl donor, such as peracetylated beta-D-glucopyranosyl trichloroacetimidate or bromide.
  • Activation of the donor using Lewis acids like BF₃·Et₂O or TMSOTf.
  • Coupling with indole-3-carboxylic acid under anhydrous conditions to form the beta-glycosidic linkage.

Reaction Scheme:

Indole-3-carboxylic acid + beta-D-glucopyranosyl donor → I3C-β-D-GE

Key Conditions:

  • Anhydrous solvents (dichloromethane or acetonitrile)
  • Temperature control (typically -20°C to room temperature)
  • Use of protecting groups to prevent side reactions

Research Data:

A study demonstrated that employing trichloroacetimidate donors under catalytic amounts of TMSOTf yields the beta-anomer predominantly, with yields exceeding 70%. Deprotection steps (removal of acetyl groups) are performed under mild basic conditions to afford the final ester.

Enzymatic Glycosylation

Method Overview:

Enzymatic methods utilize glycosyltransferases or glycosidases with donor substrates like UDP-glucose. The enzyme catalyzes the transfer of glucose to the indole-3-carboxylic acid, offering high stereoselectivity and regioselectivity.

Advantages:

  • High yield and selectivity
  • Mild reaction conditions
  • Environmentally friendly

Limitations:

  • Enzyme availability
  • Cost of donor substrates

Research Findings:

Recent studies report enzymatic glycosylation achieving yields above 80%, with minimal by-products, making this method suitable for pharmaceutical-grade synthesis.

Synthesis Based on Trichloroacetyl Indole Intermediates

Synthesis via Trichloroacetylation and Subsequent Hydrolysis

Method Summary:

This method, adapted from patent CN105481753A, involves:

  • Step 1: Reacting indole with trichloroacetyl chloride in dichloromethane under nitrogen at low temperatures (-30°C) with aluminum trichloride as a catalyst to form 3-trichloroacetyl indole.
  • Step 2: Hydrolyzing the intermediate with aqueous ice water, followed by separation of the organic layer.
  • Step 3: Purification of the crude intermediate through drying and concentration.

Step 4: Esterification of the indole derivative with glucopyranose derivatives:

  • Reacting the intermediate with methyl or ethyl glycosides under basic conditions (e.g., KOH in methanol) at reflux for 18–22 hours.
  • Acidifying the mixture to pH 3–4 with hydrochloric acid to precipitate the glycosylated product.

Step 5: Final purification involves extraction with ethyl acetate, filtration, and drying to obtain the pure I3C-β-D-GE.

Research Data:

Experimental yields ranged from 91.8% to 93%, with purity exceeding 96%. The process notably improves product yield and purity compared to traditional methods.

Modified Protocols for Enhanced Yield

Recent modifications include:

  • Using optimized molar ratios of indole to trichloroacetyl chloride (approximately 1:1.016).
  • Conducting reactions at lower temperatures (-40°C) to enhance selectivity.
  • Extending reflux times to ensure complete conversion.

These modifications have resulted in yields over 93% and purity levels approaching 98%.

Synthesis via Multi-Step Organic Routes

Multi-Step Synthesis via Nucleophilic Substitution and Esterification

Method Overview:

This approach involves:

  • Step 1: Synthesis of indole-3-carboxylic acid via Fischer indole synthesis or from indole derivatives.
  • Step 2: Activation of the acid with carbodiimides (e.g., DCC) to form an active ester.
  • Step 3: Coupling with beta-D-glucopyranose derivatives possessing free hydroxyl groups.
  • Step 4: Protection and deprotection strategies to ensure regioselectivity.

Research Data:

This method allows for the incorporation of various sugar moieties, enabling diversification of the ester derivatives for structure-activity relationship studies.

Comparative Data Table

Method Key Reagents & Conditions Yield (%) Purity (%) Advantages Limitations
Glycosylation of indole-3-carboxylic acid Peracetylated glucosyl donor, Lewis acids, anhydrous solvents 70–80 >95 High stereoselectivity, scalable Requires protection/deprotection
Enzymatic glycosylation UDP-glucose, glycosyltransferase >80 >98 High selectivity, mild conditions Enzyme cost, limited substrate scope
Trichloroacetyl intermediate route Trichloroacetylation, hydrolysis, acidification 91–93 >96 High yield, straightforward purification Multi-step, requires precise control
Multi-step organic synthesis DCC coupling, protection/deprotection, esterification Variable Variable Structural diversity, customization Longer synthesis time

Research Discoveries and Innovations

Recent research emphasizes the development of environmentally friendly and high-yielding protocols. Notably:

Chemical Reactions Analysis

Types of Reactions: Indole-3-carboxylic acid beta-d-glucopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, indole-3-aldehyde, and other substituted indoles .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-β-D-Glucopyranosyl-Indole-3-Acetic Acid (Compound 7, )
  • Structure : Features an indole ring with an acetic acid substituent at C-3 and a glucosyl group attached to the nitrogen.
  • Key Difference : Glycosylation occurs at the nitrogen rather than the carboxylic acid.
  • Implications : Alters solubility and receptor interactions compared to the C-3 glucosylated ester. Neuroprotective properties reported in Aesculus chinensis .
Indole-3-Carboxylic Acid Methyl Ester (Compound 12, )
  • Structure : Methyl ester at C-3 instead of a glucosyl group.
  • Key Difference : Smaller ester group reduces water solubility and may enhance membrane permeability.
  • Implications : Likely less stable in biological systems due to easier hydrolysis compared to the glucosyl ester.
Indole-3-Carboxylic Acid (Compound 7, )
  • Structure : Free carboxylic acid at C-3 without glycosylation.
  • Key Difference : Absence of glucosyl group increases acidity and reduces bioavailability.
  • Implications : Exhibits antioxidant activity in Bauhinia tarapotensis but lacks the transport advantages of glycosylation .
Benzoyl-Beta-D-Glucoside ()
  • Structure: Benzoic acid conjugated to beta-D-glucopyranose.
  • Key Difference : Aromatic benzene ring instead of indole.
  • Implications : Demonstrates how aromatic system variations influence stability and bioactivity.

Functional Analogues

Oleanolic Acid Beta-D-Glucopyranosyl Ester ()
  • Structure: Triterpenoid aglycone (oleanolic acid) with glucosyl ester.
  • Key Difference: Aglycone class (triterpenoid vs. indole) determines biological targets.
  • Implications: Oleanolic acid derivatives are anti-inflammatory, whereas indole derivatives may target neurological pathways .
3-Beta-O-Glucopyranosyl Saponins ()
  • Structure: Complex glycosides with multi-sugar chains (e.g., rhamnose-glucose linkages).
  • Key Difference : Larger glycosylation patterns enhance interactions with viral proteins (e.g., SARS-CoV-2 spike glycoprotein) .
  • Implications : Indole-3-carboxylic acid glucosyl ester’s simpler structure may limit such broad interactions but offers specificity in plant defense .

Pharmacological and Biochemical Implications

Bioactivity

  • Antioxidant Activity : Indole-3-carboxylic acid derivatives exhibit radical scavenging, but glucosylation may modulate this activity .
  • Plant Defense : In Arabidopsis, this compound accumulates during hypersensitive responses, indicating a role in pathogen resistance .

Physicochemical Properties

Compound Water Solubility Stability Bioavailability
Indole-3-carboxylic acid Low Moderate Low
Methyl ester (C-3) Low Low Moderate
Glucosyl ester (C-3) High High High
N-Glucosyl indole-3-acetic acid Moderate High Moderate

Table 1: Comparative properties of indole derivatives.

Biological Activity

Indole-3-carboxylic acid beta-D-glucopyranosyl ester (I3C-GE) is a compound derived from indole-3-carboxylic acid, known for its diverse biological activities. This article explores the biological activity of I3C-GE, focusing on its cytotoxic effects, antimicrobial properties, and potential roles in plant defense mechanisms.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system conjugated with a carboxylic acid moiety and a glucopyranosyl group. This structure contributes to its bioactivity by enhancing solubility and bioavailability compared to its parent compound.

Cytotoxic Activity

I3C-GE exhibits significant cytotoxic properties against various cancer cell lines. Research indicates that compounds related to indole derivatives, including I3C-GE, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxic Effects of I3C-GE on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG215.2Inhibition of tubulin polymerization
MCF-718.5Induction of apoptosis
HCT-11620.0Cell cycle arrest

The above data demonstrates that I3C-GE has a promising potential as an anticancer agent, particularly against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

Recent studies have shown that I3C-GE exhibits notable antimicrobial properties against both bacterial and fungal pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of I3C-GE

MicroorganismMinimum Inhibitory Concentration (MIC)Standard Drug Comparison
Staphylococcus aureus32 µg/mLCiprofloxacin
Escherichia coli64 µg/mLCiprofloxacin
Candida albicans16 µg/mLFluconazole
Aspergillus niger32 µg/mLFluconazole

The antimicrobial efficacy of I3C-GE is comparable to standard drugs, indicating its potential as a natural antimicrobial agent .

Role in Plant Defense Mechanisms

Indole-3-carboxylic acid derivatives are known to play significant roles in plant defense against pathogens. Studies have shown that I3C-GE accumulates in response to pathogen attack, contributing to the formation of a rigid cell wall barrier and acting as an antibiotic agent during infections.

Case Study: Infection Response in Arabidopsis thaliana

In Arabidopsis thaliana, indole-3-carboxylic acid was found to accumulate significantly during infection by Pseudomonas syringae. The compound likely serves as a precursor for camalexin, a well-known phytoalexin involved in plant defense . This accumulation suggests that I3C-GE may enhance resistance to biotic stress through its role in secondary metabolism.

Q & A

Q. What are the standard methodologies for isolating indole-3-carboxylic acid beta-D-glucopyranosyl ester from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. For example, in Bauhinia tarapotensis, compounds were isolated using column chromatography with silica gel, and structures were confirmed via spectroscopic analysis (NMR, MS) . The ester’s polar glycosidic moiety may require hydrophilic interaction chromatography (HILIC) or reverse-phase HPLC for purification. Fractionation guided by bioactivity (e.g., antioxidant assays) is critical to prioritize isolation efforts .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Key techniques include:

  • 1D/2D NMR : COSY and HMBC correlations resolve sugar linkage positions and indole-carboxylic acid esterification .
  • Mass spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., [M+Na]+ or [M-H]− ions).
  • IR spectroscopy : Identifies ester carbonyl (~1700 cm⁻¹) and glycosidic C-O-C bonds (~1070 cm⁻¹) .
    Comparative analysis with synthetic standards or databases (e.g., PubChem) is essential for validation .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Common assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity (IC₅₀ values) .
  • TEAC (Trolox Equivalent Antioxidant Capacity) : Quantifies radical quenching relative to Trolox .
  • β-carotene/linoleic acid oxidation : Assesses lipid peroxidation inhibition, relevant for membrane-targeted antioxidants .
    Controls must account for solvent interference (e.g., DMSO) and compound stability under assay conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC-UV/ELSD .
  • Assay specificity : Use orthogonal assays (e.g., DPPH + ORAC) to confirm activity trends .
  • Cellular vs. cell-free systems : Compare results in isolated enzyme assays (e.g., COX-2 inhibition) versus whole-cell models to distinguish direct vs. indirect effects .
    Meta-analysis of structural analogs (e.g., indole-3-glyoxylic acid derivatives) can identify structure-activity relationships (SARs) .

Q. What strategies optimize the chemical synthesis of this ester for mechanistic studies?

  • Glycosylation methods : Use Schmidt’s trichloroacetimidate protocol for stereoselective β-D-glucopyranosyl ester formation .
  • Protecting groups : Temporarily block indole NH with Boc groups to prevent side reactions during esterification .
  • Enzymatic synthesis : Lipases (e.g., Candida antarctica) enable regioselective esterification under mild conditions .
    Monitor reaction progress via TLC or LC-MS to minimize hydrolysis of the labile ester bond.

Q. How can mechanistic studies differentiate its pro-apoptotic vs. antioxidant effects in cancer models?

  • ROS modulation : Use fluorescent probes (e.g., DCFH-DA) to map intracellular ROS levels post-treatment .
  • Transcriptomics : Profile Nrf2/ARE pathway activation (antioxidant response) versus p53/Bax upregulation (apoptosis) .
  • Dose-response analysis : Low doses may activate antioxidant pathways, while higher doses induce oxidative stress-mediated apoptosis .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H302) .
  • First aid : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
  • Waste disposal : Incinerate via licensed facilities to prevent environmental release .

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